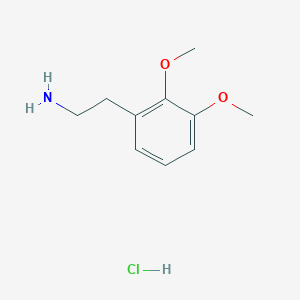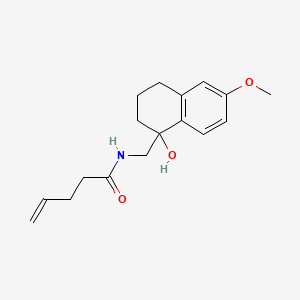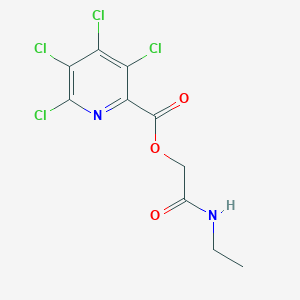![molecular formula C12H17ClFN B2441321 2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909319-64-7](/img/structure/B2441321.png)
2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1955492-78-0 and a molecular weight of 229.72 . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 229.72 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride and its derivatives are significant in the field of synthetic and medicinal chemistry. Fluoropyrrolidine derivatives, for instance, are valuable in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized through double fluorination, serve as attractive synthons for medicinal applications. These compounds can be converted into useful intermediates like carboxamides, Weinreb amide, carboxylate methyl esters, and carbonitriles with excellent yields, demonstrating their versatility in drug development processes (Singh & Umemoto, 2011).
Photoreactions and Molecular Transformations
Photoreactions involving pyrrolinium derivatives, such as 1-methyl-2-phenyl-1-pyrrolinium perchlorate, highlight the potential of fluorophenylmethyl-pyrrolidine derivatives in studying electron-transfer-initiated reactions. These reactions lead to the formation of various adducts and products, which can be significant in understanding molecular transformations and the development of new chemical processes (Kurauchi, Nobuhara, & Ohga, 1986).
Antibacterial Agents
The synthesis and evaluation of antibacterial agents also involve fluorophenylmethyl-pyrrolidine derivatives. Compounds with an amino- and/or hydroxy-substituted cyclic amino group at specific positions have shown promising in vitro and in vivo antibacterial activity, indicating the potential of these derivatives in developing new antibacterial drugs (Egawa et al., 1984).
Organic Fluorine Chemistry
In organic fluorine chemistry, the reaction of specific difluoro-iodo-oxo-phenylpentanoate with primary amines to produce β-fluoropyrrole derivatives showcases the utility of fluorophenylmethyl-pyrrolidine structures in synthesizing complex fluorinated organic molecules. This work emphasizes the role of such derivatives in expanding the toolkit available for organic synthesis, particularly in the context of incorporating fluorine atoms into organic molecules for pharmaceutical applications (Kim et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBJFMAQIIASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)
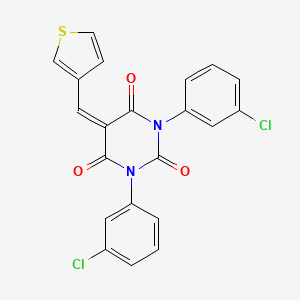
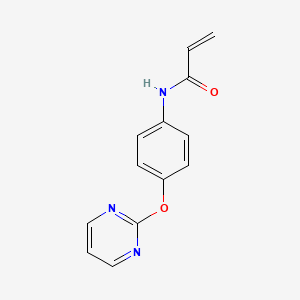

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)
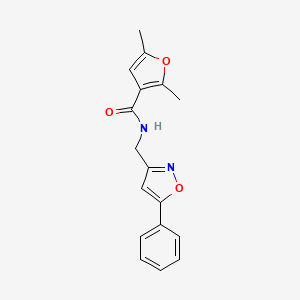
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)

